molecular formula C7H17NO2 B015194 2-(4-Aminobutyl)-1,3-propanediol CAS No. 125162-81-4

2-(4-Aminobutyl)-1,3-propanediol

Cat. No. B015194
M. Wt: 147.22 g/mol
InChI Key: KUZCSLNRDJKKMK-UHFFFAOYSA-N
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Description

2-(4-Aminobutyl)-1,3-propanediol is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, chemical reactions, properties, and applications in different fields excluding drug use and side effects.

Synthesis Analysis

The synthesis of 2-amino-1,3-propanediol derivatives has been explored with malonic acid diethyl ester as the starting material by nitrosation and reduction with Na-ethanol, achieving a total yield of 53.5%. This route is noted for its low cost and temperate reaction conditions, making it suitable for industrial production (Chen Guo-liang, 2006).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminobutyl)-1,3-propanediol derivatives has been characterized using various spectroscopic methods. Novel compounds employing this backbone have been used for direct labeling of oligonucleotides, illustrating its versatile nature for labeling at any position during solid phase oligonucleotide synthesis (Paul S. Nelson et al., 1992).

Chemical Reactions and Properties

Enzymatic resolutions in the 3-amino-1,2-propanediol series through enzymatic catalyzed hydrolyses or acylations show the selective synthesis of derivatives, highlighting the compound's chemical reactivity and potential for enantioselective processes (Monique-Agnès Mbappé & S. Sicsic, 1993).

Physical Properties Analysis

The synthesis and characterization of poly(3-hydroxypropionate-co-4-hydroxybutyrate) using engineered Escherichia coli containing a synthetic pathway for 3-hydroxypropionate and 4-hydroxybutyrate have provided insights into the physical properties of polymers derived from 2-(4-Aminobutyl)-1,3-propanediol related compounds. These polymers show changes in mechanical and thermal properties depending on monomer ratios, illustrating the compound's influence on material properties (Dechuan Meng et al., 2012).

Scientific Research Applications

  • Synthesis of Decametallic Mixed-valent Mn Supertetrahedra and Planar Discs : It is used as a synthesis aid in creating structures that exhibit large and enormous magnetocaloric effects, which are significant in magnetic cooling technologies (Manoli et al., 2008).

  • Direct Labeling of Oligonucleotides : The 2-aminobutyl-1,3-propanediol backbone enables direct labeling of oligonucleotides with fluorescein, acridine, and biotin, a critical process in automated DNA synthesis (Nelson et al., 1992).

  • Immunosuppressive Agent : It is useful in the medical and pharmaceutical fields as an immunosuppressive agent, particularly for inhibiting rejection in transplantation and self-immune prophylaxis of diseases (Fujita et al., 1993).

  • Production of Biodegradable Plastics and Other Products : 1,3-propanediol, a related compound, is used in manufacturing biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines (Kaur et al., 2012).

  • Synthetic Reactions in Polymer and Cosmetic Industries : It shows promising properties for synthetic reactions, especially in polymer and cosmetic industries, and can be produced from renewable resources using microorganisms (Saxena et al., 2009).

  • Precursor for Synthetic Antibiotics and Pharmaceuticals : Serinol, derived from this compound, is used as a precursor for synthetic antibiotics, X-ray contrast agents, pharmaceuticals, and chemical sphingosine/ceramide synthesis (Andreeßen & Steinbüchel, 2011).

  • Thermal Energy Storage : AMP and TRIS, related to this compound, are potential candidates for thermal energy storage, demonstrating significant thermal conductivities (Zhang & Xu, 2001).

  • Enzymatic Resolutions in Synthetic Chemistry : It provides excellent enantioselectivity in resolving 3-amino-1,2-propanediol derivatives through enzymatic hydrolysis, which is vital in synthetic chemistry (Mbappé & Sicsic, 1993).

Safety And Hazards

Silane, (4-Aminobutyl)Diethoxymethyl, a compound similar to “2-(4-Aminobutyl)-1,3-propanediol”, can affect you when breathed in. Contact can irritate the skin and eyes. Breathing Silane, (4-Aminobutyl)Diethoxymethyl can irritate the nose and throat .

properties

IUPAC Name

2-(4-aminobutyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZCSLNRDJKKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154681
Record name 2-(4-Aminobutyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminobutyl)-1,3-propanediol

CAS RN

125162-81-4
Record name 2-(4-Aminobutyl)-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminobutyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6 g of diethyl 2-(3-cyanopropyl)malonate are added dropwise, at -10° C., to a suspension of 3 g of LiAlH4 in 100 ml of dry diethyl ether under N2. The mixture is slowly warmed to room temperature and then refluxed for 3 h. After renewed cooling to -10° C., the excess hydride is decomposed with water. The precipitate is removed on a frit and washed several times with diethyl ether. The ether solution is dried over MgSO4, filtered and evaporated in a rotary evaporator. Yield 0.66 g of 2-(4-aminobutyl)-1,3-propanediol, detectable in the 1H NMR and by C and H analysis. Glassy solid, melting point 126° C. (honey-like above 60° C.).
Quantity
6 g
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reactant
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3 g
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NN Dioubankova, AD Malakhov, DA Stetsenko… - Organic …, 2002 - ACS Publications
Two series of seco-pseudonucleoside synthons were synthesized from (R)-(+)-α-hydroxy-γ-butyrolactone and (R)-(−)-pantolactone by aminolysis, side-chain protection, …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
TH Smith, JV LaTour, D Bochkariov… - Bioconjugate …, 1999 - ACS Publications
The synthesis and characterization of reagents for the incorporation of histidyl residues into oligonucleotides by automated chemical synthesis is described. Automated oligonucleotide …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
AP Guzaev - Current protocols in nucleic acid chemistry, 2013 - Wiley Online Library
This unit attempts to provide a reasonably complete inventory of over 280 solid supports available to oligonucleotide chemists for preparation of natural and 3′‐modified …
P Virta, J Katajisto, T Niittymäki, H Lönnberg - Tetrahedron, 2003 - Elsevier
Oligomeric bioconjugates, ie oligonucleotides, peptides or oligosaccharides bearing unnatural organic structures or constituents of other biopolymers, have during the past two decades …
A Guzaev, H Salo, A Azhayev… - Bioconjugate …, 1996 - ACS Publications
Synthesis of new non-nucleosidic phosphoramidites 1 and 2 derived from achiral precursors containing two reporter groups or amino functions is described. Among them, only …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
PM Jung, HY Hu, OS Khalil - Ultrasensitive Instrumentation for …, 1995 - spiedigitallibrary.org
Fluorescence energy transfer was investigated as a homogeneous detection method for the gapped ligase chain reaction (G-LCR). Oligonucleotides of a Chlamydia trachomatic G-LCR …
Number of citations: 4 www.spiedigitallibrary.org

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